Cas no 65907-77-9 (1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl-)

1,4-フェナントレンジオン、3-ヒドロキシ-2,8-ジメチル-は、高度に特殊化された芳香族化合物であり、そのユニークな分子構造が特徴です。3位のヒドロキシル基と2,8位のメチル基が付加した1,4-フェナントレンジオン骨格は、優れた電子受容性と反応性を示します。この化合物は有機合成中間体としての潜在的な用途を持ち、特に医薬品や機能性材料の開発において重要な役割を果たす可能性があります。その構造的特徴から、選択的な化学変換や複雑な分子構築に適しており、研究用途での価値が高いです。安定性と反応性のバランスが取れており、精密有機合成における有用性が期待されます。

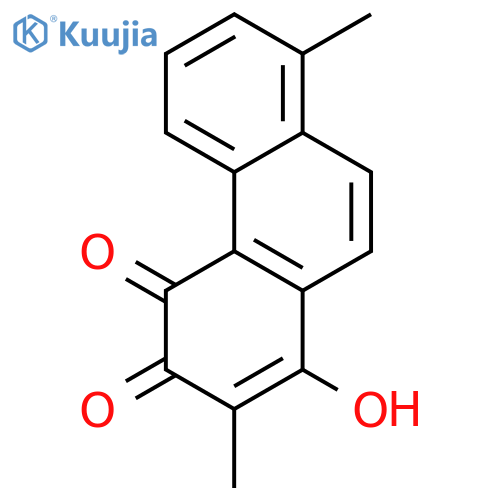

65907-77-9 structure

商品名:1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl-

1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl-

- DanshenxinkunC

- 3-Hydroxy-2,8-dimethyl-1,4-phenanthrenedione

-

- インチ: InChI=1S/C16H12O3/c1-8-4-3-5-11-10(8)6-7-12-13(11)16(19)15(18)9(2)14(12)17/h3-7,18H,1-2H3

- InChIKey: PYKVMQZMVZAUQN-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=C(C)C3=O)O

計算された属性

- せいみつぶんしりょう: 252.07866

- どういたいしつりょう: 252.079

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 0

- 複雑さ: 463

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.126

- トポロジー分子極性表面積: 54.4A^2

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.356±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (5.8E-4 g/L) (25 ºC),

- PSA: 54.37

1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AH22596-25mg |

3-Hydroxy-2,8-dimethyl-1,4-phenanthrenedione |

65907-77-9 | 98% by HPLC | 25mg |

$2570.00 | 2024-04-19 | |

| A2B Chem LLC | AH22596-500mg |

3-Hydroxy-2,8-dimethyl-1,4-phenanthrenedione |

65907-77-9 | 98% by HPLC | 500mg |

$24151.00 | 2024-04-19 | |

| A2B Chem LLC | AH22596-10mg |

3-Hydroxy-2,8-dimethyl-1,4-phenanthrenedione |

65907-77-9 | 98% by HPLC | 10mg |

$1235.00 | 2024-04-19 | |

| A2B Chem LLC | AH22596-1000mg |

3-Hydroxy-2,8-dimethyl-1,4-phenanthrenedione |

65907-77-9 | 98% by HPLC | 1000mg |

$38625.00 | 2024-04-19 | |

| A2B Chem LLC | AH22596-50mg |

3-Hydroxy-2,8-dimethyl-1,4-phenanthrenedione |

65907-77-9 | 98% by HPLC | 50mg |

$4353.00 | 2024-04-19 | |

| A2B Chem LLC | AH22596-5mg |

3-Hydroxy-2,8-dimethyl-1,4-phenanthrenedione |

65907-77-9 | 98% by HPLC | 5mg |

$745.00 | 2024-04-19 | |

| A2B Chem LLC | AH22596-100mg |

3-Hydroxy-2,8-dimethyl-1,4-phenanthrenedione |

65907-77-9 | 98% by HPLC | 100mg |

$7505.00 | 2024-04-19 |

1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl- 関連文献

-

Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

65907-77-9 (1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl-) 関連製品

- 33440-64-1(2,2A'-Bis-(3-hydroxy-1,4-naphthoquinone))

- 121064-74-2(Tanshinone VI)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量